(3-Methylazetidin-2-yl)methanol
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Overview
Description
(3-Methylazetidin-2-yl)methanol is a chemical compound with the molecular formula C5H11NO It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methylazetidin-2-yl)methanol typically involves the reaction of 3-methylazetidine with formaldehyde under basic conditions. The reaction proceeds through the formation of an intermediate, which is subsequently reduced to yield the desired product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium hydroxide, and the reaction is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions
(3-Methylazetidin-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: The major products include 3-methylazetidine-2-carboxylic acid or 3-methylazetidine-2-aldehyde.
Reduction: The major product is 3-methylazetidine-2-amine.
Substitution: The major products depend on the substituent introduced, such as 3-methylazetidine-2-chloride or 3-methylazetidine-2-bromide.
Scientific Research Applications
(3-Methylazetidin-2-yl)methanol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs targeting various diseases.
Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of (3-Methylazetidin-2-yl)methanol depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The hydroxyl group and the azetidine ring are key functional groups that contribute to its reactivity and interactions with molecular targets. The exact pathways involved can vary depending on the specific biological or chemical context.
Comparison with Similar Compounds
Similar Compounds
(3-Methylazetidin-3-yl)methanol: A closely related compound with a similar structure but different substitution pattern.
(2-Methylazetidin-2-yl)methanol: Another isomer with the methyl group at a different position on the azetidine ring.
Azetidine-2-carboxylic acid: A structurally related compound with a carboxylic acid group instead of a hydroxyl group.
Uniqueness
(3-Methylazetidin-2-yl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its hydroxyl group and azetidine ring make it a versatile intermediate in organic synthesis and a potential candidate for pharmaceutical development.
Properties
Molecular Formula |
C5H11NO |
---|---|
Molecular Weight |
101.15 g/mol |
IUPAC Name |
(3-methylazetidin-2-yl)methanol |
InChI |
InChI=1S/C5H11NO/c1-4-2-6-5(4)3-7/h4-7H,2-3H2,1H3 |
InChI Key |
NLFGNZMMTPEJIN-UHFFFAOYSA-N |
Canonical SMILES |
CC1CNC1CO |
Origin of Product |
United States |
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